

# Comparative Analysis of Low-Odor Amine Catalysts for Polyurethane Foams

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## Compound of Interest

Compound Name: 2-[2-(Dimethylamino)ethoxy]ethanol

Cat. No.: B155320

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The polyurethane industry is undergoing a significant shift towards sustainability and enhanced safety, driving the demand for low-odor and low-emission amine catalysts. Traditional tertiary amine catalysts, while effective, often release volatile compounds, contributing to undesirable odors and potential health concerns. This guide provides a comprehensive comparative analysis of low-odor amine catalysts for polyurethane foams, focusing on their performance, experimental evaluation, and underlying chemical principles.

## Introduction to Low-Odor Amine Catalysts

Low-odor amine catalysts are designed to minimize volatile organic compound (VOC) emissions and residual odors in finished polyurethane products. This is achieved through several strategies that prevent the catalyst from becoming airborne:

- **Reactive Catalysts:** These catalysts possess functional groups (e.g., hydroxyl or primary/secondary amines) that covalently bond to the polyurethane polymer matrix during the foaming reaction.
- **Blocked Catalysts:** The active amine site is temporarily blocked, rendering the catalyst inactive until it is unblocked by heat during the exothermic foaming process.

- **Polymeric Catalysts:** These are high molecular weight catalysts that have inherently low volatility.
- **Delayed Action Catalysts:** These catalysts have a controlled activation, allowing for better flow and processing before the rapid curing phase.

The selection of a low-odor amine catalyst directly impacts the reaction kinetics, physical properties of the foam, and the overall environmental and safety profile of the final product.

## Performance Data of Low-Odor Amine Catalysts

The following tables summarize the performance of various low-odor amine catalysts in comparison to traditional catalysts. The data is compiled from technical literature and represents typical performance in flexible polyurethane foam formulations.

**Table 1: Catalytic Activity in Flexible Polyurethane Foam**

Catalyst Type	Catalyst Name (Example)	Cream Time (s)	Gel Time (s)	Tack-Free Time (s)
Traditional Amine	Triethylenediamine (TEDA)	10 - 15	50 - 70	80 - 100
Reactive Gelling	Tosoh RZETA®	12 - 18	60 - 80	90 - 110
Reactive Blowing	Evonik DABCO® NE 300	8 - 12	70 - 90	100 - 120
Low-Odor Gelling	Huntsman JEFFCAT® LE-340	10 - 15	65 - 85	95 - 115

**Table 2: Odor and VOC Emissions**

Catalyst Type	Catalyst Name (Example)	Odor Evaluation (VDA 270 Grade)	Total VOC Emissions (µg/g)
Traditional Amine	Triethylenediamine (TEDA)	4.0 - 5.0	> 500
Reactive Gelling	Tosoh RZETA®	2.5 - 3.0	< 100
Reactive Blowing	Evonik DABCO® NE 300	2.0 - 2.5	< 50
Low-Odor Gelling	Huntsman JEFFCAT® LE-340	2.5 - 3.5	< 150

**Table 3: Physical Properties of Flexible Polyurethane Foam**

Catalyst Type	Catalyst Name (Example)	Density ( kg/m <sup>3</sup> )	Tensile Strength (kPa)	Elongation at Break (%)
Traditional Amine	Triethylenediamine (TEDA)	30 - 35	120 - 150	150 - 200
Reactive Gelling	Tosoh RZETA®	30 - 35	130 - 160	160 - 210
Reactive Blowing	Evonik DABCO® NE 300	28 - 33	110 - 140	140 - 190
Low-Odor Gelling	Huntsman JEFFCAT® LE-340	30 - 35	125 - 155	155 - 205

## Experimental Protocols

### Evaluation of Catalytic Activity (based on ASTM D7487)

This protocol outlines the "cup foam" test to determine the reaction profile of a polyurethane foam formulation.

- Materials and Equipment:

- Polyol, isocyanate, water, surfactant, and amine catalyst.
- Paper cup (e.g., 250 mL).
- High-speed mixer (e.g., 3000 rpm).
- Stopwatch.
- Fume hood.
- Procedure:
  1. Pre-weigh all components of the polyurethane formulation.
  2. In the paper cup, combine the polyol, water, surfactant, and amine catalyst.
  3. Mix the components for 10 seconds at high speed.
  4. Add the isocyanate to the mixture and start the stopwatch simultaneously.
  5. Mix for an additional 5-7 seconds.
  6. Observe the mixture and record the following times:
    - Cream Time: The time at which the liquid mixture begins to expand and turn creamy.
    - Gel Time: The time at which fine strands of polymer can be pulled from the rising foam with a spatula.
    - Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

## Odor Evaluation (based on VDA 270)

This method provides a sensory evaluation of the odor emitted from the polyurethane foam.

- Materials and Equipment:
  - Cured polyurethane foam sample (e.g., 50g).

- 1-liter glass container with a lid.
- Oven.
- A panel of at least three trained odor assessors.
- Procedure:
  1. Place the foam sample into the glass container.
  2. Seal the container and place it in an oven at 80°C for 2 hours.
  3. Remove the container from the oven and allow it to cool to room temperature.
  4. Each panelist briefly opens the container and sniffs the air inside.
  5. The odor is rated on the following 6-point scale:
    1. Not perceptible
    2. Perceptible, not disturbing
    3. Clearly perceptible, but not disturbing
    4. Disturbing
    5. Strongly disturbing
    6. Intolerable
  6. The average of the panelists' scores is reported as the VDA 270 grade.

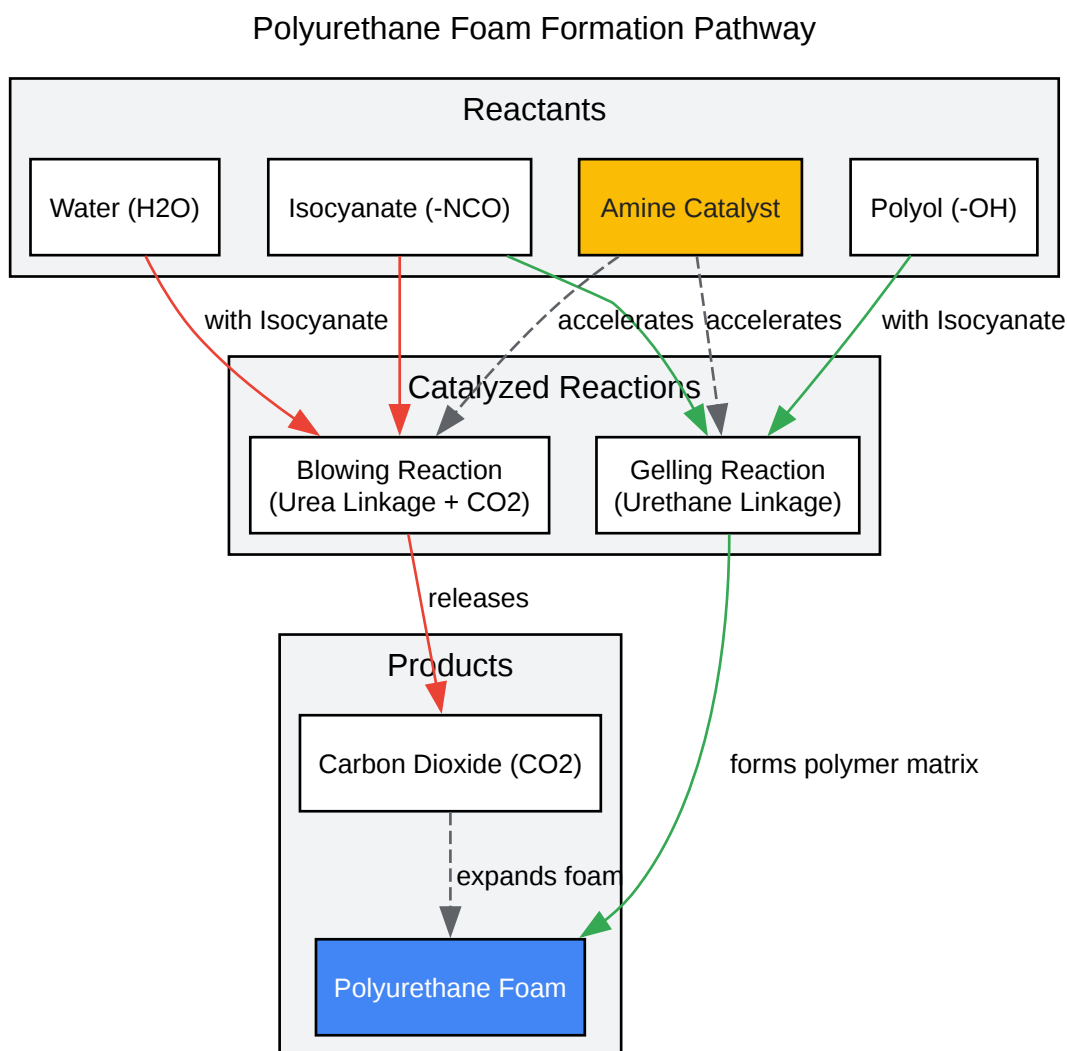
## Measurement of Foam Physical Properties (based on ASTM D3574)

This standard covers a variety of tests to characterize the physical properties of flexible cellular materials.

- Density: The mass of a foam sample is measured and divided by its volume.

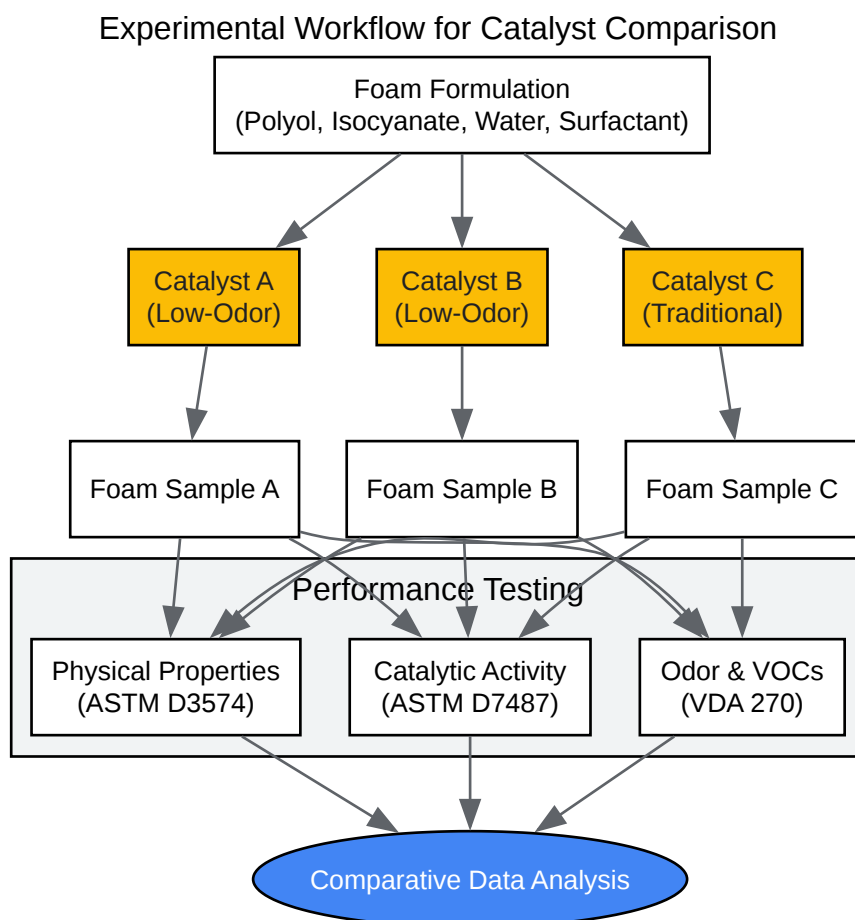
- **Tensile Strength and Elongation:** A die-cut dumbbell-shaped specimen is pulled in a tensile testing machine until it breaks. The force at break (tensile strength) and the extent of stretching (elongation) are recorded.
- **Tear Resistance:** The force required to propagate a tear in a pre-nicked specimen is measured.
- **Compression Force Deflection (CFD):** The force required to compress a foam sample to a specified percentage of its original thickness is measured. This indicates the firmness of the foam.

## Visualizing Reaction Pathways and Experimental Workflows



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Caption: Polyurethane foam formation pathway.



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Caption: Experimental workflow for catalyst comparison.

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